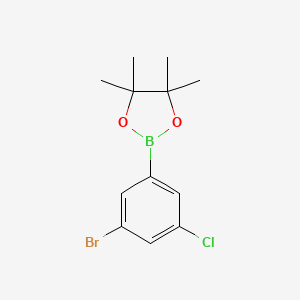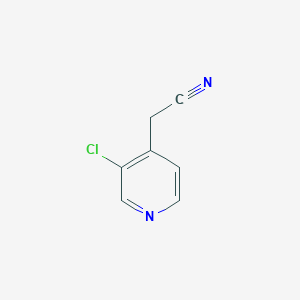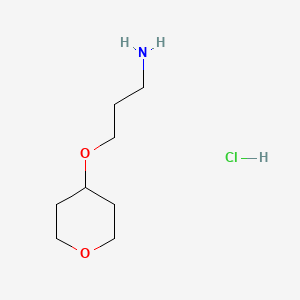
4-(3-Aminopropoxy)oxane hydrochloride
Vue d'ensemble
Description
“4-(3-Aminopropoxy)oxane hydrochloride” is a chemical compound with the CAS number 1354953-57-3 . It is a high-quality reference standard .
Synthesis Analysis
The synthesis of “4-(3-Aminopropoxy)oxane hydrochloride” involves complex chemical processes. Detailed information about its synthesis can be found in specialized chemical databases and literature .Molecular Structure Analysis
The molecular structure of “4-(3-Aminopropoxy)oxane hydrochloride” includes 28 bonds in total, with 11 non-H bonds, 4 rotatable bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 2 ethers (aliphatic) . The molecular formula is C8H18ClNO2 .Chemical Reactions Analysis
The chemical reactions involving “4-(3-Aminopropoxy)oxane hydrochloride” are complex and require specialized knowledge in chemistry. Unfortunately, specific information about its chemical reactions was not found in the available resources .Applications De Recherche Scientifique
One potential application of “4-(3-Aminopropoxy)oxane hydrochloride” is in the field of Photonic Biosensors . Here are the details:
1. Specific Scientific Field The specific scientific field is Photonic Biosensors .
3. Methods of Application or Experimental Procedures The phenolic compounds were alkylated with N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde)-protected 3-bromopropan-1-amine to give the corresponding N-Dde protected 3-aminopropoxy-substituted tetrachlorodibenzo . Hydrazinolysis-mediated Dde removal from the former compound provided the corresponding amino-substituted dioxin, which was coupled to carboxy-substituted magnetic beads affording magnetic beads coated by the amino-substituted dioxin .
4. Results or Outcomes Obtained The amino-substituted dioxin coated magnetic beads are an attractive intermediate for the development of selective single-standard DNA (ssDNA) aptamers, which constitute molecular recognition elements in photonic biosensors with potential application to the monitoring of the dangerous environmental pollutants, dioxins having serious implications in human health .
Another potential application of “4-(3-Aminopropoxy)oxane hydrochloride” is in the synthesis of Hydroxy-substituted tetrachlorodibenzo . Here are the details:
1. Specific Scientific Field The specific scientific field is Organic Chemistry .
3. Methods of Application or Experimental Procedures The synthesis involves using 3,4-dichloroanisole, 2,3,6-trichlorophenol and 4,5-dichlorocatechol as starting materials and electrophilic and/or nucleophilic aromatic substitution reactions for the assembly of the dibenzo . The phenolic compounds were then alkylated with N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde)-protected 3-bromopropan-1-amine to give the corresponding N-Dde protected 3-aminopropoxy-substituted tetrachlorodibenzo .
4. Results or Outcomes Obtained The resulting amino-substituted dioxin is an attractive intermediate for the development of selective single-standard DNA (ssDNA) aptamers, which constitute molecular recognition elements in photonic biosensors with potential application to the monitoring of the dangerous environmental pollutants .
Propriétés
IUPAC Name |
3-(oxan-4-yloxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c9-4-1-5-11-8-2-6-10-7-3-8;/h8H,1-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGPUACUVWINHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropoxy)oxane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







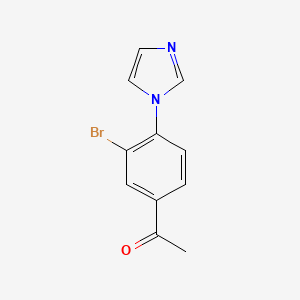
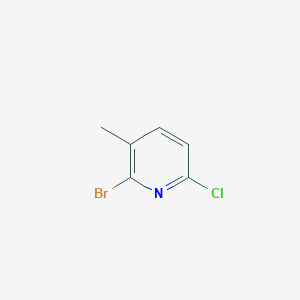


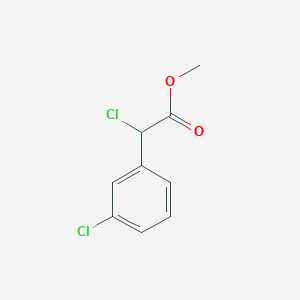
![([1-(Ethoxymethyl)cyclopropyl]methyl)amine hydrochloride](/img/structure/B1524676.png)

